5-Keto-D-gluconic acid calcium salt

Vue d'ensemble

Description

5-Keto-D-gluconic acid calcium salt is a useful research compound. Its molecular formula is C12H18CaO14 and its molecular weight is 426.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Keto-D-gluconic acid calcium salt (5KGA-Ca) is a compound derived from the oxidation of glucose, primarily produced by certain bacteria like Gluconobacter oxydans. This compound has garnered attention for its potential biological activities, particularly in metabolic processes and industrial applications.

Production and Biochemical Pathways

The production of 5KGA involves several enzymatic steps. Initially, glucose is oxidized to gluconic acid by glucose dehydrogenase. This is followed by the conversion of gluconic acid to 2-keto-D-gluconic acid (2KGA) and subsequently to 5KGA through specific dehydrogenases, including membrane-bound and soluble forms .

Key Enzymatic Pathways:

- Pyrroloquinoline Quinone (PQQ)-dependent glucose dehydrogenase : Catalyzes the oxidation of glucose to glucono-δ-lactone.

- Gluconolactonase : Converts glucono-δ-lactone to D-gluconate.

- Gluconate-5-dehydrogenase : Responsible for the conversion of D-gluconate to 5KGA.

Antimicrobial Properties

Research indicates that gluconic acid, a precursor of 5KGA, exhibits antimicrobial properties. For instance, Gluconacetobacter diazotrophicus has been shown to produce gluconic acid that inhibits various Gram-positive and Gram-negative bacteria . The antimicrobial activity is attributed to the acidic environment created by gluconic acid, which can disrupt microbial cell function.

Metabolic Effects

5KGA has been identified as a precursor for the synthesis of L-(+)-tartaric acid, a compound widely used in food and pharmaceutical industries. The metabolic pathways involving 5KGA are crucial for developing biotransformation processes that convert glucose into valuable chemicals .

Case Studies and Research Findings

- Production Yield Enhancement :

- Thermotolerant Strains :

Comparative Table of Biological Activities

Applications De Recherche Scientifique

Biochemical Applications

1.1. Precursor for Vitamin C Synthesis

5KGA-Ca serves as an intermediate in the synthesis of vitamin C (ascorbic acid). The compound can be derived from D-glucose through a series of fermentation processes. Specifically, oxidative fermentation converts D-gluconic acid into 5KGA, which can then be further processed to yield vitamin C. This pathway is crucial for producing vitamin C in a more sustainable manner compared to traditional chemical synthesis methods .

1.2. Enzymatic Reactions

Research has shown that 5KGA can act as a substrate for various enzymatic reactions. For instance, enzymes such as pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase utilize 5KGA in metabolic pathways, making it essential for microbial metabolism and potential biotechnological applications .

Industrial Applications

2.1. Microbial Production

The production of 5KGA using thermotolerant strains of Gluconobacter has been explored extensively. These strains can produce high yields of 5KGA at elevated temperatures (up to 37°C), which is advantageous for industrial processes where temperature control can be challenging. Genetic modifications, such as disrupting the flavin adenine dinucleotide-gluconate dehydrogenase (FAD-GADH) gene, have been employed to enhance the exclusive production of 5KGA, achieving yields exceeding 90% .

2.2. Food Industry Applications

In the food industry, 5KGA-Ca may have potential as a food additive or preservative due to its antioxidant properties. Its ability to chelate metals could also be beneficial in food preservation, reducing spoilage and enhancing shelf life .

Pharmaceutical Applications

3.1. Therapeutic Potential

The calcium salt form of 5KGA has been investigated for its therapeutic properties. Studies suggest that it may exhibit antioxidant activity and could be explored as a dietary supplement or therapeutic agent in managing oxidative stress-related conditions .

3.2. Drug Formulation

Due to its solubility characteristics, 5KGA-Ca can be utilized in drug formulations where controlled release is desired. Its stability and compatibility with other compounds make it a candidate for complexing agents in pharmaceutical preparations .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Hydrogenation to Calcium Gluconate

The calcium salt undergoes catalytic hydrogenation under high-pressure conditions to produce calcium gluconate, a precursor for pharmaceuticals and food additives.

Key Reaction Parameters

This reaction is pH-neutral and avoids side products like 2-keto derivatives due to the specificity of nickel catalysts .

Oxidation to 2,5-Diketo-D-gluconic Acid (2,5-DKG)

In acidic environments, the calcium salt is oxidized to 2,5-DKG, a precursor for vitamin C synthesis.

Process Observations

-

Oxidizing Agents : Nitric acid or hydrogen peroxide under mild conditions yield 2,5-DKG as the major product .

-

pH Dependency : Optimal conversion occurs below pH 5, minimizing degradation .

-

Browning Issue : Prolonged fermentation leads to non-enzymatic browning, reducing 2,5-DKG yields by 40% over 30 hours .

Comparative Yields

| Method | 2,5-DKG Concentration (g/L) | Conversion Efficiency | Source |

|---|---|---|---|

| Microbial fermentation | 21.3 (peak) | 41.4% | |

| Chemical oxidation | Not quantified | Higher selectivity |

Catalytic Conversion to L-Tartaric Acid

Alkaline conditions facilitate the conversion of the calcium salt to L-tartaric acid, a key compound in food and pharmaceuticals.

Reaction Pathway

-

Solubilization : The calcium salt is treated with NaOH/KOH to form water-soluble 5-keto-D-gluconate .

-

pH Adjustment : Maintaining pH 7–12 triggers intramolecular cyclization and rearrangement .

-

Metal Catalysis : Potassium ions enhance reaction rates, achieving yields of 101 g/L under optimized fed-batch fermentation .

Critical Parameters

| Factor | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| pH | 7.5–8.0 | Maximizes 5KGA stability | |

| Temperature | 50–60°C | Prevents side reactions | |

| Dissolved Oxygen (DO) | 2.1% (final) | Limits microbial growth |

Microbial Fermentation Dynamics

Gluconobacter oxydans strains oxidize D-glucose to 5-keto-D-gluconic acid, which precipitates as the calcium salt under controlled conditions.

Fermentation Profile

Yield Optimization

-

Two-stage pH control : Initial pH 5.5 for microbial growth, followed by natural pH decline for acid conversion .

-

Fed-batch fermentation : Increases 5KGA productivity to 3.88 g/L/h .

Stability and Degradation

The calcium salt exhibits limited stability in aqueous solutions, particularly under acidic or high-temperature conditions:

-

Degradation Products : Glucaric acid forms under extreme oxidation (e.g., concentrated HNO₃) .

-

Thermal Decomposition : Above 70°C, irreversible browning occurs due to Maillard-like reactions .

Stabilization Strategies

Propriétés

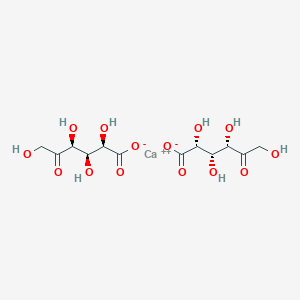

IUPAC Name |

calcium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-5,7,9-11H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXKHQGRMMZMKP-UINDWOIOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-36-8 | |

| Record name | Calcium bis[D-xylo-hex-5-ulosonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.